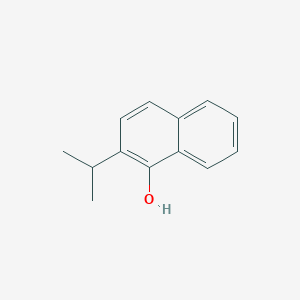
2-Isopropylnaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropylnaphthalen-1-ol is an organic compound belonging to the naphthalene family. Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. This compound is characterized by the presence of an isopropyl group attached to the naphthalene ring, specifically at the 2-position, and a hydroxyl group at the 1-position. The molecular formula of this compound is C13H14O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylnaphthalen-1-ol can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting 2-isopropylnaphthalene is then subjected to hydroxylation to introduce the hydroxyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-Isopropylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 2-isopropylnaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: 2-Isopropylnaphthalene-1-one or 2-isopropylnaphthalene-1-carboxylic acid.
Reduction: 2-Isopropylnaphthalene.
Substitution: Various halogenated or nitrated derivatives of this compound.
科学的研究の応用
2-Isopropylnaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2-Isopropylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The aromatic ring structure enables it to interact with enzymes and receptors, potentially modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
2-Isopropylnaphthalen-1-ol can be compared with other similar compounds such as:
2-Naphthol: Similar structure but lacks the isopropyl group.
1-Naphthol: Hydroxyl group at the 1-position but lacks the isopropyl group.
2-Isopropylnaphthalene: Lacks the hydroxyl group.
The presence of both the isopropyl and hydroxyl groups in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H14O |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-propan-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C13H14O/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-9,14H,1-2H3 |
InChIキー |
ISYHTRCUHPOGCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



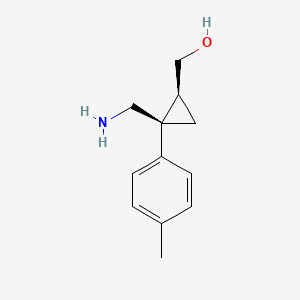
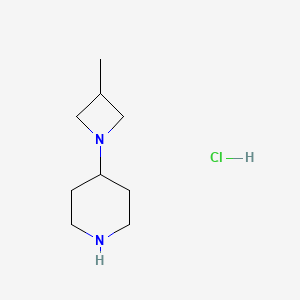


![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
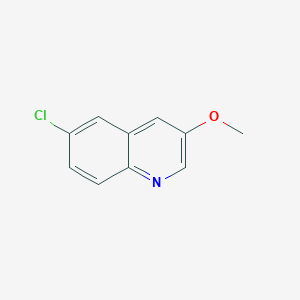
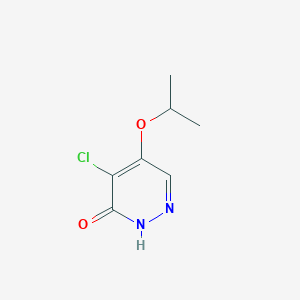
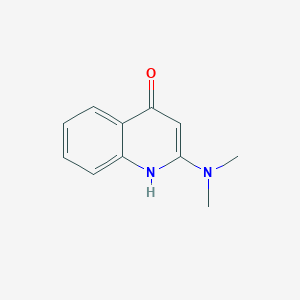
![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)

![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)


